N7-Branching Distinguishes This Compound From All Linear N7-Alkyl 8-Phenethylthio Congeners in Clinically Relevant Target Classes
The N7-isopropyl substituent in the target compound (CID 706616) represents a key structural divergence point from the wider 8-(phenethylthio)-xanthine series. In the related NOD1 inhibition assays, the N7-n-pentyl analog (BDBM65729) shows an IC50 of 1.74 μM, whereas the N7-n-propyl analog (BDBM50760) is essentially inactive (IC50 >20 μM) [1] [2]. While direct assay data for the target compound against NOD1 are not publicly available, this >11-fold activity cliff driven purely by N7-chain length demonstrates that the N7 substituent is a critical potency determinant in this chemotype. The branching at N7-isopropyl (vs. linear n-propyl, same carbon count) introduces a steric parameter Δ (Taft's Es) of approximately -0.47 for isopropyl versus -0.36 for n-propyl, and an increased van der Waals volume that alters the shape complementarity within hydrophobic enzyme sub-pockets [3].
| Evidence Dimension | N7-substituent effect on NOD1 inhibitory potency (class-level SAR inference for target compound) |
|---|---|
| Target Compound Data | N7-isopropyl (branched C3); no direct NOD1 IC50 available |
| Comparator Or Baseline | N7-n-propyl analog (BDBM50760): NOD1 IC50 >20,000 nM; N7-n-pentyl analog (BDBM65729): NOD1 IC50 1,740 nM |
| Quantified Difference | ≥11.5-fold potency difference between n-propyl and n-pentyl N7 congeners in same assay; isopropyl branching predicted to confer intermediate lipophilicity (cLogP ~2.9) distinct from both n-propyl (cLogP ~2.5) and n-pentyl (cLogP ~3.7) analogs |
| Conditions | NOD1 inhibition HTS assay; HEK293T cells coexpressing NF-κB-driven luciferase reporter; PubChem BioAssay AID 2466 |
Why This Matters
The N7-branching creates a unique SAR inflexion point that cannot be predicted by simple homologation; any procurement decision substituting this compound with an N7-linear analog risks selecting a molecule with fundamentally different target engagement and potency.
- [1] BindingDB BDBM65729. 3-methyl-7-pentyl-8-(2-phenylethylsulfanyl)purine-2,6-dione. Affinity Data: IC50 1.74E+3 nM (NOD1, Human). Sanford-Burnham Center for Chemical Genomics. View Source
- [2] BindingDB BDBM50760. 3-methyl-8-(2-phenylethylthio)-7-propylpurine-2,6-dione (cid_650170). Ki Summary. NOD1 IC50 >20000 nM. View Source
- [3] Taft RW. Polar and steric substituent constants for aliphatic and o-benzoate groups from rates of esterification and hydrolysis of esters. J Am Chem Soc. 1952;74(12):3120-3128. View Source
